molecular formula C9H12Cl2N4 B13474359 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride

Cat. No.: B13474359
M. Wt: 247.12 g/mol
InChI Key: DHRLSJXOUYLQPY-UHFFFAOYSA-N
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Description

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride is a heterocyclic compound with a unique structure that combines a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with cyclopropyl isocyanide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride stands out due to its unique cyclopropyl group, which can enhance its binding affinity and specificity for certain biological targets. This structural feature may contribute to its distinct pharmacological profile and potential therapeutic benefits .

Properties

Molecular Formula

C9H12Cl2N4

Molecular Weight

247.12 g/mol

IUPAC Name

3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride

InChI

InChI=1S/C9H10N4.2ClH/c10-7-3-4-8-11-12-9(6-1-2-6)13(8)5-7;;/h3-6H,1-2,10H2;2*1H

InChI Key

DHRLSJXOUYLQPY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C3N2C=C(C=C3)N.Cl.Cl

Origin of Product

United States

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